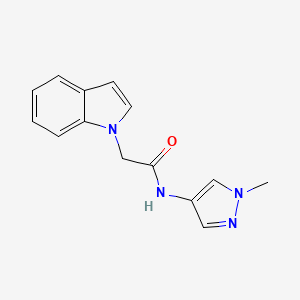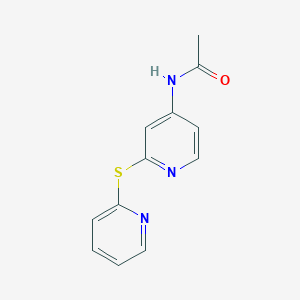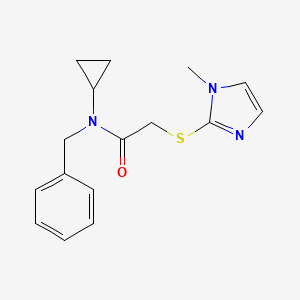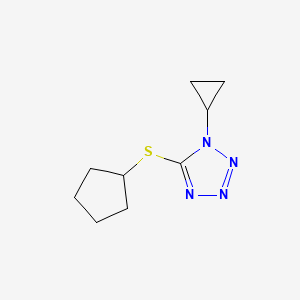
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPSA and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
MPSA works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases, which play a crucial role in the growth and proliferation of cancer cells. By inhibiting these enzymes, MPSA induces apoptosis and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
MPSA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, MPSA has also been shown to have anti-inflammatory and anti-oxidant effects. MPSA has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
MPSA has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. However, one of the limitations of MPSA is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with MPSA. One area of research is the development of new cancer therapies that incorporate MPSA as a key component. Another area of research is the exploration of MPSA's potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research could be done to explore the mechanism of action of MPSA and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, MPSA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. Its anti-cancer and neuroprotective properties, as well as its anti-inflammatory and anti-oxidant effects, make it a valuable tool for research in various fields of medicine. While there are limitations to its use in laboratory experiments, the potential benefits of MPSA make it an area of research that is worth exploring further.
Synthesemethoden
MPSA can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-pyrimidin-2-ylsulfanylphenylamine with acetic anhydride. The resulting product is then purified through recrystallization to obtain MPSA in its pure form.
Wissenschaftliche Forschungsanwendungen
MPSA has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPSA is in the treatment of cancer. Research has shown that MPSA has the ability to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. MPSA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-8-11(4-5-12(9)16-10(2)17)18-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCOQJVTJYIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
